molecular formula C7H8N4O4 B2561209 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1339882-40-4

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2561209
CAS No.: 1339882-40-4
M. Wt: 212.165
InChI Key: DJKBMEDPJBCALT-UHFFFAOYSA-N
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Description

“1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a novel oxazolidinone derivative . It is a potent Fxa inhibitor and provides a simple, fixed-dose regimen for the prevention and treatment of thromboembolic disorders .


Synthesis Analysis

The synthesis of this compound has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The key step in the synthesis is a Goldberg coupling . The synthetic route represents a convenient procedure for the production of this compound .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures . The reaction is effected optionally in the presence of an auxiliary base, for example triethylamine, diisopropylethylamine or collidine .


Physical and Chemical Properties Analysis

The IUPAC name of this compound is "(S)-2-(((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid" .

Scientific Research Applications

Synthesis and Scaffold Development

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are valuable in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. A study by Ferrini et al. (2015) outlines the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which offers a protected version of this triazole amino acid. This method facilitates the creation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's versatility in drug discovery (Ferrini et al., 2015).

Molecular Interactions and Crystal Structure Analysis

The oxazolidinone framework, part of the compound's structure, plays a significant role in crystal structure analysis and the understanding of molecular interactions. Nogueira et al. (2015) conducted a study on oxazolidinecarbohydrazides, revealing insights into weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These findings are crucial for the development of new materials and for enhancing our understanding of molecular stability and interactions (Nogueira et al., 2015).

Advancements in Chemical Synthesis

Research by Castanedo et al. (2011) presents a general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. This method highlights the compound's role in facilitating rapid access to a wide variety of triazole derivatives, demonstrating its importance in synthetic organic chemistry (Castanedo et al., 2011).

Novel Oxazolidinone Agents

A study by Gordeev and Yuan (2014) on oxazolidinones, including derivatives related to the compound , discusses the development of new oxazolidinone agents with improved safety profiles. This research contributes to the discovery of new antibacterial agents, emphasizing the compound's potential in medicinal chemistry (Gordeev & Yuan, 2014).

Drug Delivery Applications

Angelici et al. (2012) explored the synthesis of a cyclopseudopeptide containing the oxazolidin-2-one moiety, offering insights into its application in drug delivery. The study suggests that the compound could host small molecules, making it a promising candidate for drug delivery studies (Angelici et al., 2012).

Future Directions

The introduction of this compound into the market has led to the need for its efficient production . Much attention has been given to the synthesis of this compound and several synthetic methods for this product were developed . The future directions could involve further optimization of the synthesis process and clinical trials to evaluate its efficacy and safety.

Properties

IUPAC Name

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4/c12-6(13)5-3-11(10-9-5)2-4-1-8-7(14)15-4/h3-4H,1-2H2,(H,8,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKBMEDPJBCALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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